
1-(2,5-dichlorophenyl)-N-(3,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazole derivatives represent a significant class of compounds with a wide range of applications, including pharmaceuticals, agriculture, and materials science. The interest in these compounds lies in their structural versatility and biological activity, which make them useful in drug discovery and other fields.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the Huisgen 1,3-dipolar cycloaddition, known as the click chemistry approach. This method provides a regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, leveraging copper(I) catalysis for high efficiency and selectivity (Kaushik et al., 2019). Various synthetic routes have been developed to accommodate different substituents and achieve desired compound properties.
Molecular Structure Analysis
1,2,4-Triazole derivatives exhibit a range of molecular structures, owing to the versatility of the triazole ring. The presence of different substituents on the triazole ring can significantly influence the compound's physical and chemical properties. This adaptability allows for the design of molecules with specific functions and activities.
Chemical Reactions and Properties
1,2,4-Triazole derivatives participate in various chemical reactions, offering a pathway to a multitude of biologically active molecules. Their reactivity with different chemical agents allows for the synthesis of compounds with antimicrobial, antifungal, antioxidant, and anti-inflammatory activities (Ohloblina, 2022).
Physical Properties Analysis
The physical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and stability, are crucial for their application in various domains. These properties are influenced by the nature of substituents on the triazole ring and the overall molecular structure.
Chemical Properties Analysis
1,2,4-Triazole derivatives exhibit a wide range of chemical properties, including stability under various conditions and the ability to form hydrogen bonds, which makes them valuable in pharmaceutical applications. Their chemical behavior is essential for understanding their interactions with biological targets (Nazarov et al., 2021).
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Triazole derivatives, including 1-(2,5-dichlorophenyl)-N-(3,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide, have shown valuable pharmacological properties. They are notably known for their anti-convulsive activity, making them potentially useful in the treatment of epilepsy, tension, and agitation conditions (Shelton, 1981).
Monoamine Oxidase B Inhibitors
Indazole and indole-carboxamides, closely related to the triazole derivative , have been discovered as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). These compounds exhibit significant potential in addressing neurological conditions, including Parkinson's disease, due to their selective inhibition properties (Tzvetkov et al., 2014).
Antimicrobial Agents
Research on 1H-1,2,3-triazole-4-carboxamides, closely related to the compound in focus, has identified them as promising antimicrobial agents. They have been effective against primary pathogens like Escherichia coli, Klebsiella pneumonia, and Staphylococcus aureus, as well as fungal strains such as Cryptococcus neoformans and Candida albicans (Pokhodylo et al., 2021).
Anticancer Potential
Compounds possessing the 1,2,3-triazole ring, similar to the triazole derivative , have shown notable cytotoxic activity against cancer cell lines such as Hela and HepG2. This indicates their potential application in cancer therapy (Salehi et al., 2016).
Eigenschaften
IUPAC Name |
1-(2,5-dichlorophenyl)-N-(3,4-difluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2F2N4O/c1-8-21-15(16(25)22-10-3-5-12(19)13(20)7-10)23-24(8)14-6-9(17)2-4-11(14)18/h2-7H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAUPHYIOXUCOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=C(C=CC(=C2)Cl)Cl)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dichlorophenyl)-N-(3,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

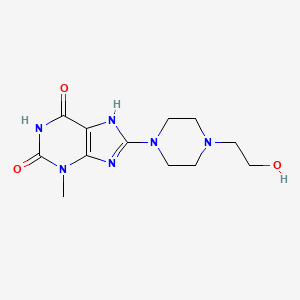
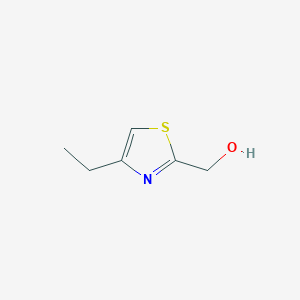


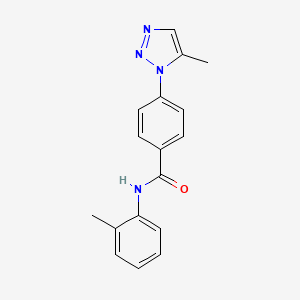
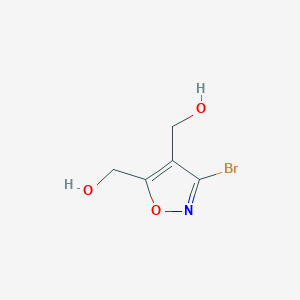
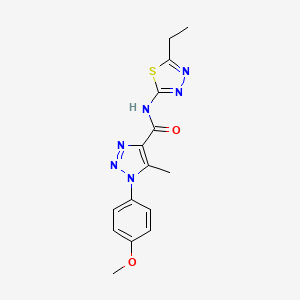
![methyl 4-[5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]benzoate](/img/structure/B2489919.png)
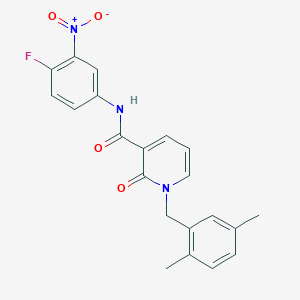

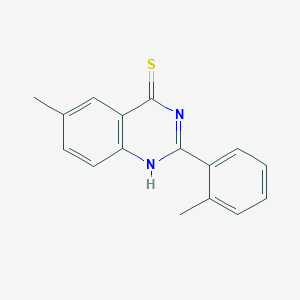

![2-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2489931.png)
